molecular formula C17H18N2O3 B11024657 N-benzyl-3-nitro-N-(propan-2-yl)benzamide

N-benzyl-3-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11024657
M. Wt: 298.34 g/mol
InChI Key: FPLHOVDTCRZXMH-UHFFFAOYSA-N
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Description

N-Benzyl-3-nitro-N-(propan-2-yl)benzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with a nitro group at the 3-position of the benzene ring, an N-benzyl group, and an N-isopropyl (propan-2-yl) substituent. The nitro group likely influences electronic properties and reactivity, while the bulky N-benzyl and isopropyl groups may affect steric interactions and solubility .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-benzyl-3-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H18N2O3/c1-13(2)18(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(11-15)19(21)22/h3-11,13H,12H2,1-2H3

InChI Key

FPLHOVDTCRZXMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N-isopropyl-3-nitrobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method offers high yields and is eco-friendly. The reaction typically occurs at elevated temperatures and may require specific catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of N-Benzyl-N-isopropyl-3-nitrobenzamide may involve large-scale condensation reactions using optimized reaction conditions to ensure high efficiency and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-isopropyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl and isopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-Benzyl-N-isopropyl-3-aminobenzamide.

    Reduction: Formation of N-Benzyl-N-isopropyl-3-aminobenzamide.

    Substitution: Formation of halogenated derivatives of N-Benzyl-N-isopropyl-3-nitrobenzamide.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-3-nitro-N-(propan-2-yl)benzamide has been investigated for its potential as an antimicrobial and antitumor agent . The nitro group in the compound can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially leading to various biological effects. Studies have indicated that this compound exhibits significant activity against resistant bacterial strains and certain cancer cell lines, suggesting its therapeutic potential in treating infections and tumors .

The compound has been explored for its anti-inflammatory and analgesic properties. These therapeutic applications are particularly relevant given the increasing prevalence of chronic inflammatory conditions and the need for effective pain management solutions. The presence of the nitro group enhances its ability to modulate biological pathways, making it a candidate for further development in pharmacology.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, facilitating the development of new derivatives with potentially enhanced properties .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against several resistant bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics.

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against MDA-MB-231 (breast cancer) cells. The compound's IC50 values indicated potent antiproliferative activity, suggesting it could be developed as a novel chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-Benzyl-N-isopropyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and isopropyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Benzyl-3-nitro-N-(propan-2-yl)benzamide with Analogues

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities Evidence ID
This compound 3-nitro, N-benzyl, N-isopropyl C₁₇H₁₈N₂O₃ 298.34 Hypothesized spasmolytic potential Inferred
N-Benzyl-3-chloro-N-(propan-2-yl)benzamide 3-chloro, N-benzyl, N-isopropyl C₁₇H₁₈ClNO 287.78 Noted for halogenated reactivity
4-Nitro-N-(3-nitrophenyl)benzamide 4-nitro, N-(3-nitrophenyl) C₁₃H₉N₃O₅ 287.23 Derivative for analytical use
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)-propan-2-yl]benzamide 2-acetyl-4,5-dimethoxy, N-isopropyl C₂₁H₂₅NO₄ 355.43 Cu(II) complex with spasmolytic activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(hydroxy-tert-butyl) C₁₂H₁₇NO₂ 207.27 N,O-bidentate directing group for catalysis

Key Observations:

N-Alkyl Groups: The N-isopropyl and N-benzyl groups in the target compound introduce steric bulk, which could reduce metabolic degradation compared to smaller substituents (e.g., methyl or hydroxy groups in ).

Biological Activity :

  • The Cu(II) complex of N-[1-(2-acetyl-4,5-dimethoxyphenyl)-propan-2-yl]benzamide demonstrated spasmolytic activity via in silico predictions , suggesting that nitro or methoxy substituents in meta/para positions may enhance such effects.
  • In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks nitro groups but is tailored for metal-catalyzed C–H functionalization due to its N,O-directing groups .

Synthetic Methodologies :

  • Many analogs (e.g., ) are synthesized via acyl chloride reactions or condensation with amines , indicating that the target compound could be prepared similarly. For example, 4-Nitro-N-(3-nitrophenyl)benzamide was derived from 3-nitroaniline and 4-nitrobenzoyl chloride .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The nitro group in the target compound may reduce water solubility compared to hydroxy- or methoxy-substituted analogs (e.g., ).
  • Stability : Halogenated analogs like N-benzyl-3-chloro-N-(propan-2-yl)benzamide may exhibit greater stability under acidic conditions due to the inertness of the C–Cl bond.

Biological Activity

N-benzyl-3-nitro-N-(propan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound features a nitro group, which is known for its role in biological activity, and a propan-2-yl group that may influence its pharmacokinetics and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects such as enzyme inhibition or modulation of receptor activity. The lipophilicity conferred by the benzyl and propan-2-yl groups enhances the compound's cellular uptake and distribution, potentially increasing its efficacy against target pathogens or cancer cells.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, nitro-containing compounds have shown potent activity against Mycobacterium tuberculosis, indicating that this compound might possess similar properties .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. The nitro group can participate in redox reactions, while the sulfonamide moiety (if present) can form hydrogen bonds with target proteins, enhancing binding affinity and selectivity for specific enzymes.
  • Anticancer Potential : There is emerging evidence that compounds similar to this compound may exhibit antiproliferative effects in cancer cell lines by modulating pathways such as mTORC1, which is crucial for cell growth and metabolism .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotent activity against M. tuberculosis (MIC = 0.019 - 0.20 μM)
Enzyme InhibitionInteraction with specific enzymes leading to inhibition
Anticancer ActivityReduced mTORC1 activity and increased autophagy

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the benzamide structure can significantly influence its biological activity. For example, the introduction of different substituents on the benzene ring or variations in the alkyl groups can enhance or diminish its effectiveness against specific targets. This highlights the importance of optimizing chemical structures to improve therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-3-nitro-N-(propan-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of nitro-substituted benzamides typically involves coupling reactions between nitroaryl precursors and substituted amines. For example, analogous compounds (e.g., 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide) are synthesized via condensation of 3-nitrobenzaldehyde with appropriate amines under controlled conditions . Optimization may involve adjusting reaction temperature, solvent polarity (e.g., dichloromethane or DMF), and catalysts (e.g., pyridine for acid scavenging). Reductive amination or palladium-catalyzed coupling (e.g., using Pd/C under H₂) could further refine selectivity and yield .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine multiple analytical techniques:
  • HPLC-MS : Assess purity and detect nitro-group degradation products.
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., benzyl, isopropyl, nitro groups) and rule out regioisomers.
  • X-ray crystallography : Resolve ambiguities in molecular geometry using programs like SHELXL for refinement . For non-crystalline samples, IR spectroscopy can verify nitro (N-O) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for nitrobenzamide derivatives?

  • Methodological Answer : Discrepancies in anisotropic displacement parameters or bond lengths may arise from twinning or disorder. Use SHELXD for phase determination and SHELXL for refinement, leveraging constraints for disordered isopropyl or benzyl groups . For high-resolution data, apply Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular interactions . If twinning is suspected (e.g., in monoclinic systems), test for pseudo-merohedral twinning using PLATON .

Q. How can computational modeling predict the reactivity of the nitro group in this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions at the nitro group. This predicts susceptibility to nucleophilic attack (e.g., reduction to amine) or electrophilic substitution . Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes), where the nitro group may act as a hydrogen-bond acceptor .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for nitrobenzamide derivatives in medicinal chemistry?

  • Methodological Answer :
  • Functional Group Replacement : Synthesize analogs replacing the nitro group with cyano, trifluoromethyl, or amine groups to assess impact on bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., nitro group’s role in binding kinase inhibitors) .
  • Kinetic Studies : Monitor nitro reduction rates under physiological conditions (e.g., NADPH-dependent liver microsomes) to evaluate metabolic stability .

Data Analysis and Interpretation

Q. How can researchers address conflicting spectroscopic data in nitrobenzamide characterization?

  • Methodological Answer : Contradictions between NMR and MS data (e.g., unexpected m/z peaks) may indicate impurities or tautomerism. Use 2D NMR (COSY, HSQC) to resolve spin systems and assign signals unambiguously. For mass spectrometry, employ high-resolution ESI-MS to distinguish between isobaric species (e.g., nitro vs. amine derivatives) . Cross-validate with elemental analysis to confirm empirical formulas.

Safety and Handling

Q. What precautions are critical when handling nitro-substituted benzamides in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal exposure and inhalation of nitro compound dust.
  • Storage : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation or moisture-induced hydrolysis.
  • Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal to avoid environmental toxicity .

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